

A Comparative Analysis of Synthetic Methodologies for 5-Aryl-Furan-2-Carbaldehydes

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Compound of Interest

Compound Name: 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Cat. No.: B1330900

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For researchers, scientists, and drug development professionals, the efficient synthesis of 5-aryl-furan-2-carbaldehydes is a critical step in the discovery and development of novel therapeutics. These compounds are prevalent structural motifs in a wide array of biologically active molecules. This guide provides a comprehensive comparative analysis of the most common and effective methods for their synthesis, supported by experimental data and detailed protocols.

The principal synthetic routes to 5-aryl-furan-2-carbaldehydes include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and direct C-H arylation, as well as the Meerwein arylation of furfural and the Vilsmeier-Haack formylation of 2-arylfurans. Each method presents a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.

Comparative Performance of Synthesis Methods

The following table summarizes the key quantitative data for the different synthetic approaches, offering a direct comparison of their performance with various substituted aromatic precursors.

Synthes is Method	Starting Material s	Aryl Substitu ent	Catalyst /Reagen t	Solvent	Temp. (°C)	Time (h)	Yield (%)
Suzuki- Miyaura Coupling	5- Bromofur an-2- carbalde hyde, Arylboron ic acid	Phenyl	Pd(PPh ₃) 4, K ₂ CO ₃	1,4- Dioxane	80-100	12-24	85-95
5- Bromofur an-2- carbalde hyde, Arylboron ic acid	4- Methoxy phenyl	Pd(PPh ₃) 4, K ₂ CO ₃	1,4- Dioxane	80-100	12-24	88-92	
5- Bromofur an-2- carbalde hyde, Arylboron ic acid	4- Chloroph enyl	Pd(dppf) Cl ₂ , K ₂ CO ₃	Toluene/ H ₂ O	100	12	91	
5- Bromofur an-2- carbalde hyde, Arylboron ic acid	4- Nitrophe nyl	Pd(OAc) ₂ , SPhos, K ₃ PO ₄	Toluene/ H ₂ O	100	2	85	
Meerwei n Arylation	Furan-2- carbalde hyde, Substitut	Phenyl	CuCl ₂	Acetone/ H ₂ O	RT	5	55-65

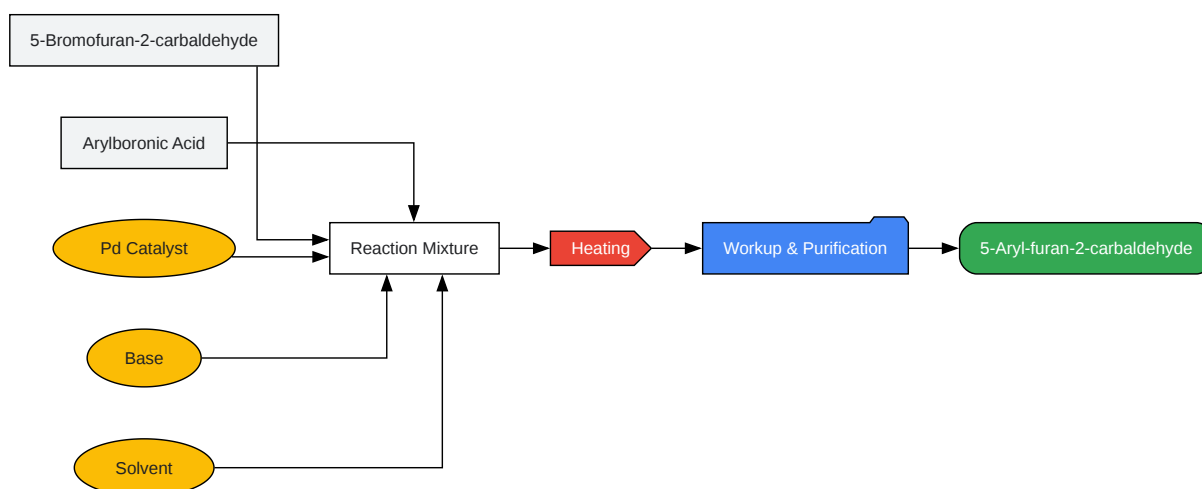
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Aniline

Furan-2-carbaldehyde, Substituted Aniline	4-Methylphenyl	CuCl ₂	Acetone/H ₂ O	RT	5	60-70
Furan-2-carbaldehyde, Substituted Aniline	4-Methoxyphenyl	CuCl ₂	Acetone/H ₂ O	RT	5	58-68
Furan-2-carbaldehyde, Substituted Aniline	4-Chlorophenyl	CuCl ₂	Acetone/H ₂ O	RT	5	50-60
Vilsmeier-Haack Reaction	2-Phenylfuran	POCl ₃ , DMF	Dichloromethane	0 - RT	2-4	~90
2-(4-Methoxyphenyl)furan	POCl ₃ , DMF	Dichloromethane	0 - RT	2-4	~85	
2-(4-Chlorophenyl)furan	POCl ₃ , DMF	Dichloromethane	0 - RT	2-4	~88	
Direct C-H Arylation	Furan-2-carbaldehyde,	4-Acetophenyl	Pd(OAc) ₂ , KOAc	DMA	120	3 >95

Aryl bromide						
Furan-2-carbaldehyde, Aryl bromide	4-Methylphenyl	Pd(OAc) ₂ , KOAc	DMA	120	3	~85
Furan-2-carbaldehyde, Aryl bromide	4-Methoxyphenyl	Pd(OAc) ₂ , KOAc	DMA	120	3	~80
Furan-2-carbaldehyde, Aryl bromide	4-Chlorophenyl	Pd(OAc) ₂ , KOAc	DMA	120	3	~90

Synthetic Pathways and Logical Workflows

The following diagrams illustrate the core transformations of the discussed synthetic routes, providing a visual representation of the chemical logic and experimental flow.



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Caption: Workflow for Suzuki-Miyaura cross-coupling.

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